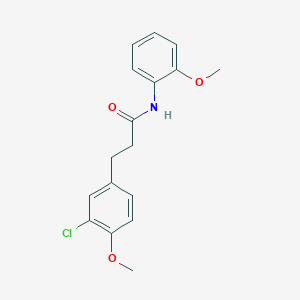
N-Veratrylidene-M-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Veratrylidene-M-toluidine is an organic compound with the molecular formula C16H17NO2 It is a Schiff base derived from the condensation of veratraldehyde and m-toluidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Veratrylidene-M-toluidine can be synthesized through a condensation reaction between veratraldehyde and m-toluidine. The reaction typically involves mixing equimolar amounts of veratraldehyde and m-toluidine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the Schiff base. After completion of the reaction, the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-Veratrylidene-M-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of this compound.
Applications De Recherche Scientifique
N-Veratrylidene-M-toluidine has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Veratrylidene-M-toluidine involves its interaction with specific molecular targets. As a Schiff base, it can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, affecting its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Veratrylidene-M-anisidine
- N-Furfurylidene-M-toluidine
- N-Piperonylidene-M-toluidine
- N-(9-Anthracenylmethylene)-M-toluidine
- N-(Cinnamylidene)-M-toluidine
Uniqueness
N-Veratrylidene-M-toluidine is unique due to its specific combination of veratraldehyde and m-toluidine, resulting in distinct chemical properties and reactivity. Its ability to form stable Schiff bases and coordinate with metal ions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
82363-23-3 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-N-(3-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |
Clé InChI |
FNFVAJBCNITRNS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N=CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-Methyl-1H-benzoimidazol-2-yl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine](/img/structure/B11948056.png)
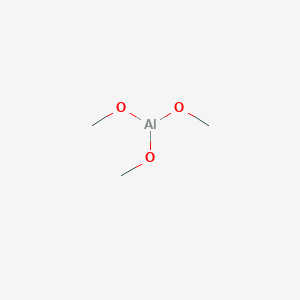


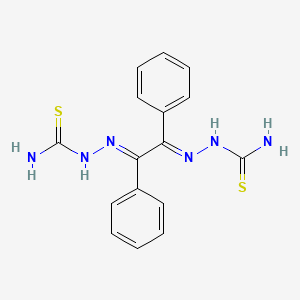
![N-{4-[(E)-(2-phenylhydrazono)methyl]phenyl}acetamide](/img/structure/B11948092.png)
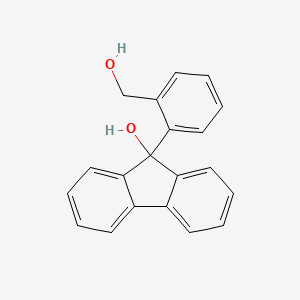

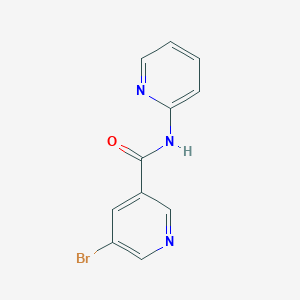

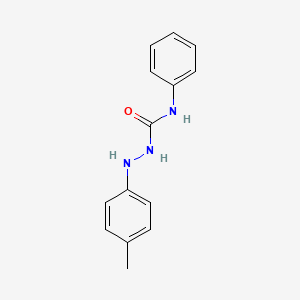
![Spiro[4.7]dodecan-6-one](/img/structure/B11948136.png)
